An In-Depth Technical Guide to N-ethyl-2-fluorobenzamide: Structure, Properties, and Synthetic Strategy
An In-Depth Technical Guide to N-ethyl-2-fluorobenzamide: Structure, Properties, and Synthetic Strategy
Abstract: This technical guide provides a comprehensive overview of N-ethyl-2-fluorobenzamide, a molecule of significant interest within the field of medicinal chemistry. While specific experimental data for this exact compound is sparse in publicly available literature, its core structure—the 2-fluorobenzamide scaffold—is a privileged motif in modern drug discovery. This document synthesizes information from related compounds and established chemical principles to offer a detailed exploration of its chemical structure, predicted physicochemical properties, a robust synthetic protocol, and its potential applications in therapeutic development. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.
Molecular Structure and Chemical Identity
N-ethyl-2-fluorobenzamide is an aromatic amide characterized by an ethyl group substitution on the amide nitrogen and a fluorine atom at the ortho-position of the phenyl ring. The strategic placement of the fluorine atom significantly influences the molecule's electronic properties and conformational preferences, which are critical determinants of its biological activity.
Caption: Chemical structure of N-ethyl-2-fluorobenzamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-ethyl-2-fluorobenzamide | N/A |
| Molecular Formula | C₉H₁₀FNO | N/A |
| Molecular Weight | 167.18 g/mol | N/A |
| SMILES | CCNCC(=O)c1ccccc1F | N/A |
| InChI Key | InChIKey=KLALFQDFOJUXEX-UHFFFAOYSA-N | [1] |
| CAS Number | 951884-09-6 (for N-Ethyl 2-bromo-5-fluorobenzamide, a related structure) |[1] |
Physicochemical Properties
The Role of Fluorine: The ortho-fluoro substituent is a key modulator of the molecule's properties. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect. This can:
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Increase Acidity of N-H: It enhances the acidity of the amide proton, making it a better hydrogen bond donor in interactions with biological targets.
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Modulate Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity (LogP), which can improve membrane permeability.
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Block Metabolism: The C-F bond is exceptionally strong, making the ortho-position resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, thereby potentially increasing the compound's metabolic stability and half-life.[2][3]
The N-ethyl Group: The ethyl substituent on the amide nitrogen contributes to the molecule's overall lipophilicity and can engage in van der Waals interactions within a protein's binding pocket.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comments |
|---|---|---|
| Melting Point (°C) | Solid at room temp. | Benzamides are typically crystalline solids. N-ethylbenzamide melts at 100-103°C.[4] The fluoro-substituent will alter this, but it is expected to be a solid. |
| Boiling Point (°C) | > 250 | High boiling point is expected due to hydrogen bonding capabilities and molecular weight. Specific data is unavailable.[5] |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, Ethanol, Dichloromethane). | The aromatic ring and ethyl group confer hydrophobic character. N,N-Diethyl-2-fluorobenzamide has low water solubility.[6] |
| pKa | ~17-18 (Amide N-H) | The amide proton is weakly acidic. The ortho-fluorine's electron-withdrawing effect may slightly lower this value compared to a non-fluorinated analog. |
| LogP (Octanol/Water) | 1.5 - 2.5 | Calculated LogP for similar structures like N-ethyl-N,2-dimethylbenzamide is 2.8.[7] The fluorine atom will increase lipophilicity. |
Synthesis and Characterization
The synthesis of N-ethyl-2-fluorobenzamide can be reliably achieved through a standard amide coupling reaction, a cornerstone of organic and medicinal chemistry.
Synthetic Pathway
The most direct and efficient method involves the acylation of ethylamine with 2-fluorobenzoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of N-ethyl-2-fluorobenzamide.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-ethyl-2-fluorobenzamide.
Materials:
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2-Fluorobenzoyl chloride (1.0 eq)
-
Ethylamine (1.1 eq, typically as a solution in THF or as a gas)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzoyl chloride (1.0 eq) and dissolve it in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.
-
Causality: Anhydrous conditions prevent hydrolysis of the acid chloride. The inert atmosphere prevents side reactions. Cooling to 0°C is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.
-
-
Amine and Base Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 2-fluorobenzoyl chloride over 15-20 minutes.
-
Causality: A slight excess of the nucleophile (ethylamine) ensures complete consumption of the limiting reagent (acid chloride). Triethylamine acts as an acid scavenger, neutralizing the HCl generated, which would otherwise protonate the unreacted ethylamine, rendering it non-nucleophilic. Dropwise addition maintains temperature control.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is used to confirm the consumption of the starting material.
-
-
Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.
-
Causality: The NaHCO₃ wash neutralizes any excess acid and hydrolyzes any unreacted acid chloride. The brine wash helps to remove water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: Complete removal of water is essential before solvent evaporation to prevent product degradation and ensure accurate yield calculation.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Chromatography separates the desired product from any unreacted starting materials, the triethylammonium salt, and other impurities, yielding the pure N-ethyl-2-fluorobenzamide.
-
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals: a triplet around 1.2 ppm (3H, -CH₃ of ethyl), a quartet around 3.4 ppm (2H, -CH₂- of ethyl), a broad singlet for the amide proton (1H, -NH-), and a multiplet pattern in the aromatic region (4H) consistent with a 1,2-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the two ethyl carbons, the amide carbonyl carbon (~165-170 ppm), and the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups.
Table 3: Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300-3500 (broad) | N-H (Amide) | Stretch |
| 2850-2960 | C-H (Alkyl) | Stretch |
| 1640-1680 (strong) | C=O (Amide I band) | Stretch |
| 1510-1570 | N-H | Bend (Amide II band) |
| 1200-1300 | C-F | Stretch |
Source: Adapted from general IR absorption tables.[8]
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.19.
Relevance in Medicinal Chemistry and Drug Development
The 2-fluorobenzamide scaffold is a validated pharmacophore found in numerous biologically active compounds. Its utility stems from the unique properties imparted by the fluorine atom and the amide linkage, which can engage in critical hydrogen bonding interactions with protein targets.[9]
Case Study: EGFR/HDAC3 Dual-Target Inhibition Recent research has identified N-benzyl-2-fluorobenzamide derivatives as potent dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two enzymes implicated in the progression of triple-negative breast cancer.[10] In this context, the 2-fluorobenzamide moiety plays a crucial role.
-
Mechanism of Action: Molecular modeling suggests the 2-fluorobenzamide core acts as a chelating agent, coordinating with the Zn²⁺ ion in the active site of HDAC3.[10] The amide N-H and carbonyl oxygen are perfectly positioned to form these critical interactions, inhibiting the enzyme's function. The other part of the molecule occupies the ATP-binding pocket of EGFR. This dual-inhibition strategy is a promising approach to overcoming cancer drug resistance.
Caption: Hypothetical dual-target inhibition mechanism of a 2-fluorobenzamide derivative.
Conclusion
N-ethyl-2-fluorobenzamide, while not extensively characterized itself, belongs to a class of compounds of high strategic value to medicinal chemists. Its synthesis is straightforward, and its structure contains the key features—a metabolically robust fluorinated ring and a hydrogen-bonding amide group—that make the 2-fluorobenzamide scaffold a powerful tool for designing potent and selective enzyme inhibitors and receptor modulators. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in drug discovery programs.
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